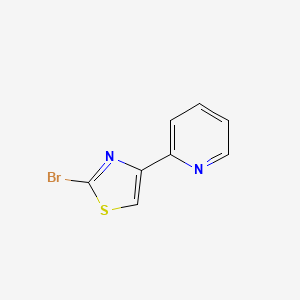

2-Bromo-4-(pyridin-2-YL)thiazole

Vue d'ensemble

Description

2-Bromo-4-(pyridin-2-YL)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a pyridin-2-yl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pyridin-2-YL)thiazole typically involves the reaction of 2-bromothiazole with pyridine-2-thiol in the presence of a base such as triethylamine. This reaction is carried out in a solvent like ethanol at room temperature . Another method involves the use of 2-aminopyridine-3-thiol and 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic displacement with various nucleophiles due to the electron-deficient thiazole ring. Key examples include:

These reactions are critical for introducing functional groups such as amines, alkoxides, or sulfur-containing moieties . The pyridine ring’s electron-withdrawing effect enhances the electrophilicity of the C2 position, facilitating substitution .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introduction at the brominated position:

Suzuki–Miyaura Coupling

Direct Heteroarylation

These methods exploit the C–Br bond’s reactivity to construct biheterocyclic systems, often with regioselectivity controlled by Pd 1,4-migration .

Cyclization and Ring-Formation Reactions

The bromine atom participates in cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazonyl chloride | EtOH, Et₃N, reflux | Thiazolo[3,2-b] triazole derivative | 75% | |

| 2,3-Dichloroquinoxaline | DMF, 120°C | Thiazolo[4,5-b]quinoxaline derivative | 68% |

Cyclization often proceeds via intramolecular nucleophilic attack, forming five- or six-membered rings fused to the thiazole core .

Functionalization via Metal-Halogen Exchange

Lithiation at the C2 position enables further derivatization:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CO₂ | THF, −78°C | 2-Carboxy-4-(pyridin-2-yl)thiazole | 60% | |

| Me₃SnCl | Et₂O, RT | 2-(Trimethylstannyl)-4-(pyridin-2-yl)thiazole | 73% |

The bromine atom’s lability allows for transmetalation, forming intermediates for Stille or Negishi couplings .

Key Research Findings

-

Steric and Electronic Effects : The pyridin-2-yl group induces a 68° twist relative to the thiazole ring, reducing π-conjugation but enhancing electrophilicity at C2 .

-

Catalyst Dependency : Pd(OAc)₂ outperforms other catalysts in cross-couplings due to superior oxidative addition kinetics .

-

Solvent Influence : Polar aprotic solvents (e.g., DMA) improve yields in Pd-catalyzed reactions by stabilizing charged intermediates .

These reactions underscore the compound’s versatility in synthesizing bioactive molecules, including antimicrobial and anticancer agents . Future research should explore enantioselective transformations and green chemistry approaches.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-Bromo-4-(pyridin-2-yl)thiazole, exhibit significant antimicrobial activity. Studies have shown that compounds containing thiazole rings can effectively inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showcasing promising results comparable to standard antibiotics .

Antiparasitic Activity

One of the notable applications of this compound is its potential as an anti-parasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. Structure-activity relationship studies suggest that modifications to the compound can enhance its efficacy against this parasite, indicating a valuable direction for drug development in treating parasitic infections .

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. Compounds similar to this compound have been screened against various cancer cell lines, including breast and liver cancer cells. Some derivatives demonstrated better efficacy than established chemotherapeutic agents, suggesting their potential as anticancer drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key factors affecting its activity include:

- Substituent Positioning : The position of bromine and other substituents on the thiazole and pyridine rings can alter binding affinity to biological targets.

- Electronic Effects : Electron-withdrawing or -donating groups attached to the aromatic rings can enhance or diminish biological activity.

For example, studies have indicated that para-substituted phenyl groups on thiazoles are crucial for their anticonvulsant activities .

Anticancer Research

In a recent study, a series of thiazole-pyridine hybrids were synthesized and evaluated for their anticancer activity against various cell lines. One compound demonstrated an IC50 value lower than that of 5-fluorouracil, indicating superior efficacy in inhibiting cancer cell proliferation .

Antimicrobial Screening

A comprehensive screening of thiazole derivatives revealed that several compounds exhibited potent antibacterial effects against multi-drug resistant strains, highlighting their potential as novel therapeutic agents in combating antibiotic resistance .

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(pyridin-2-YL)thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and pyridin-2-yl group enhance the compound’s ability to bind to these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromothiazole: Lacks the pyridin-2-yl group, making it less versatile in biological applications.

4-(Pyridin-2-yl)thiazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

2-Aminothiazole: Contains an amino group instead of a bromine atom, leading to different reactivity and biological properties.

Uniqueness

2-Bromo-4-(pyridin-2-YL)thiazole is unique due to the presence of both the bromine atom and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and application .

Activité Biologique

Overview

2-Bromo-4-(pyridin-2-YL)thiazole is a heterocyclic compound characterized by a thiazole ring with a bromine atom and a pyridin-2-yl substituent. This compound belongs to a class of thiazole derivatives known for their diverse biological activities, making them significant in medicinal chemistry. The exploration of its biological activity reveals potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Target Interactions

Thiazole derivatives, including this compound, interact with various biological targets, primarily enzymes and receptors. The binding affinity and specificity of these interactions are crucial for their biological effects. For example, this compound has been shown to inhibit certain bacterial enzymes, leading to antimicrobial activity.

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activity and altering cellular processes. Its interaction with key signaling proteins can lead to significant changes in gene expression and cellular metabolism, thereby affecting overall cell function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, including Mycobacterium tuberculosis, where it demonstrated effective inhibition at sub-micromolar concentrations. The presence of the pyridin-2-yl group at the C-4 position is essential for maintaining this activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Thiazole derivatives are known to inhibit inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The specific mechanisms include the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. It has shown promise against several cancer cell lines, including hepatocellular and breast carcinoma cells. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential .

Synthesis and Evaluation

A study synthesized a series of thiazole derivatives, including this compound, and evaluated their biological activities. The findings indicated that modifications at the C-4 position significantly influenced antimicrobial efficacy against M. tuberculosis and other bacterial strains .

| Compound | Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antimicrobial | <1 | 26 |

| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | Antimicrobial | 0.3 | 15 |

| 2-Aminothiazole | Antimicrobial | 0.5 | 20 |

Mechanistic Studies

Further mechanistic studies revealed that the compound inhibits bacterial growth by targeting specific enzymes critical for cell wall synthesis. This mechanism is distinct from other known antibiotics, providing a potential avenue for developing new antibacterial agents .

Propriétés

IUPAC Name |

2-bromo-4-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJPUEYEMIISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676737 | |

| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-89-4 | |

| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.